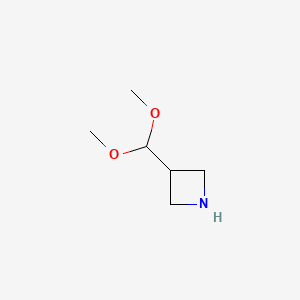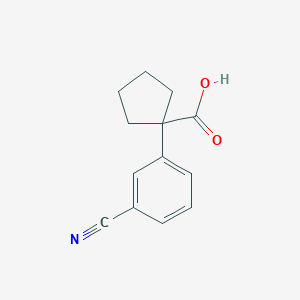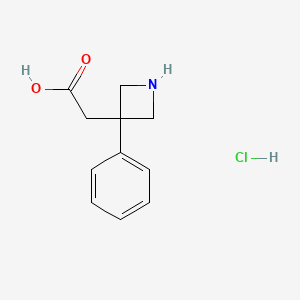
3-(5-Borono-2-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Borono-2-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group attached to a methoxyphenyl ring, which is further connected to a propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Borono-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylpropanoic acid.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the 5-position.
Boronation: The brominated intermediate undergoes a palladium-catalyzed borylation reaction to introduce the boronic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
3-(5-Borono-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential role in biological systems due to its boronic acid group, which can interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-(5-Borono-2-methoxyphenyl)propanoic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes that have active site serine or threonine residues.
類似化合物との比較
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-(2-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: 3-(5-Borono-2-methoxyphenyl)propanoic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C10H13BO5 |
|---|---|
分子量 |
224.02 g/mol |
IUPAC名 |
3-(5-borono-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13BO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h3-4,6,14-15H,2,5H2,1H3,(H,12,13) |
InChIキー |
NFWHFYQUGDAPJX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OC)CCC(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)


![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)



